2-(Carboxymethyl)-6-hydroxybenzoic acid

Vue d'ensemble

Description

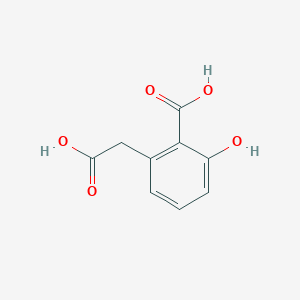

2-(Carboxymethyl)-6-hydroxybenzoic acid is an organic compound characterized by the presence of both carboxyl and hydroxyl functional groups. This compound is a derivative of benzoic acid, where the carboxymethyl group is attached to the second carbon and the hydroxyl group is attached to the sixth carbon of the benzene ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-6-hydroxybenzoic acid typically involves the carboxylation of 6-hydroxybenzoic acid. One common method is the Kolbe-Schmitt reaction, where 6-hydroxybenzoic acid is treated with sodium hydroxide and carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of the carboxymethyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Carboxymethyl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aldehydes and alcohols.

Substitution: Nitro, sulfo, and halogenated derivatives.

Applications De Recherche Scientifique

2-(Carboxymethyl)-6-hydroxybenzoic acid is an organic compound with both carboxyl and hydroxyl functional groups, making it applicable in chemistry, biology, medicine, and industry. It is a benzoic acid derivative with a carboxymethyl group attached to the second carbon and a hydroxyl group at the sixth carbon of the benzene ring.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Chemistry It is a building block in synthesizing complex organic molecules.

- Biology It acts as a precursor in creating biologically active compounds, including pharmaceuticals and agrochemicals.

- Medicine It is studied for potential therapeutic uses, such as anti-inflammatory and antioxidant properties.

- Industry It is used to produce polymers, resins, and coatings because it can form stable complexes with metals.

Biological Activities

This compound, also known as carboxymethyl salicylic acid, has a molecular formula of C9H8O4 and a molar mass of approximately 196.158 g/mol. Research indicates several significant biological activities:

- Antioxidant Properties It has strong antioxidant activity because it can scavenge free radicals and chelate metal ions, preventing oxidative damage to cells and tissues. Its antioxidant mechanism involves reducing reactive oxygen species (ROS), which cause cellular damage and various diseases.

- Anti-inflammatory Effects Studies suggest it has anti-inflammatory properties, which could be useful in treating conditions marked by inflammation.

- Antimicrobial Activity It has been effective against bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting it could be used in antimicrobial therapies.

- Cytotoxicity In vitro studies have shown its cytotoxic effects on cancer cell lines, suggesting it may have potential as an anticancer agent.

- p-hydroxybenzoic acid and Colitis p-hydroxybenzoic acid (HA) can help relieve dextran sulfate sodium salt (DSS)-induced colitis, reduce inflammation, and enhance mucosal barrier function . HA increases goblet cell numbers and MUC2, and its effects rely on the gut microbiota (GM) .

Mécanisme D'action

The mechanism of action of 2-(Carboxymethyl)-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues.

Comparaison Avec Des Composés Similaires

Similar Compounds

Salicylic Acid: 2-Hydroxybenzoic acid, known for its use in acne treatment and as a precursor for aspirin synthesis.

Gallic Acid: 3,4,5-Trihydroxybenzoic acid, known for its antioxidant properties and use in the food and pharmaceutical industries.

Phthalic Acid: 1,2-Benzenedicarboxylic acid, used in the production of plasticizers and resins.

Uniqueness

2-(Carboxymethyl)-6-hydroxybenzoic acid is unique due to the presence of both carboxymethyl and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound in various scientific and industrial applications.

Activité Biologique

Overview

2-(Carboxymethyl)-6-hydroxybenzoic acid (also known as carboxymethyl salicylic acid) is an organic compound featuring both carboxyl and hydroxyl functional groups. This compound is a derivative of benzoic acid, where the carboxymethyl group is attached to the second carbon and the hydroxyl group to the sixth carbon of the benzene ring. Its molecular formula is C₉H₈O₄, with a molar mass of approximately 196.158 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicine and biochemistry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound demonstrates strong antioxidant activity, attributed to its ability to scavenge free radicals and chelate metal ions, thus preventing oxidative damage to cells and tissues.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating potential applications in antimicrobial therapies .

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent .

The biological activity of this compound is primarily linked to its structural features. The presence of hydroxyl and carboxyl groups allows for hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. Its antioxidant mechanism involves the reduction of reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Activity Study :

-

Antimicrobial Activity Assessment :

- A comprehensive analysis was conducted on the antimicrobial efficacy of hydroxybenzoic acids against a range of pathogens. The findings highlighted that this compound exhibited notable activity against gram-positive and gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

- Cytotoxicity Evaluation :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxybenzoic Acid | Hydroxyl group only | Known as salicylic acid; used as an anti-inflammatory agent. |

| 3-Carboxy-4-hydroxybenzoic Acid | Carboxylic and hydroxyl groups | Involved in metabolic pathways with distinct biological effects. |

| 5-Carboxy-2-hydroxybenzoic Acid | Carboxylic and hydroxyl groups | Exhibits different biological activities compared to other derivatives. |

The specific positioning of functional groups in this compound significantly influences its reactivity and biological activity compared to these similar compounds .

Propriétés

IUPAC Name |

2-(carboxymethyl)-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOGFSXZQPLMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508910 | |

| Record name | 2-(Carboxymethyl)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42421-12-5 | |

| Record name | 2-(Carboxymethyl)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.